2-Hydroxy-3-methoxybutanoic acid CAS number 5405-44-7
2-Hydroxy-3-methoxybutanoic acid CAS number 5405-44-7
An In-Depth Technical Guide to 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7): Properties, Analysis, and Future Perspectives
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7), a sparsely characterized alpha-hydroxy acid. While its fundamental physicochemical properties are established, its synthesis, biological role, and applications remain largely unexplored. This document consolidates the available information and draws insights from structurally similar compounds to provide a forward-looking resource for researchers, chemists, and drug development professionals. We present a detailed examination of its chemical structure and properties, infer its potential metabolic context, and propose robust analytical methodologies for its quantification in biological matrices. By highlighting current knowledge gaps and potential research avenues, this guide aims to serve as a foundational tool to stimulate further investigation into this molecule's potential as a chiral building block, a metabolic biomarker, or a novel therapeutic scaffold.
Introduction and Molecular Identity
2-Hydroxy-3-methoxybutanoic acid is a four-carbon carboxylic acid featuring a hydroxyl group at the C2 (alpha) position and a methoxy group at the C3 position. This substitution pattern creates two chiral centers (at C2 and C3), meaning the molecule can exist as four possible stereoisomers. Its unique arrangement of functional groups—a carboxylic acid, a secondary alcohol, and an ether—suggests a versatile chemical reactivity and potential for specific biological interactions. Despite its defined structure, it remains a compound with a minimal footprint in scientific literature, presenting a "blank slate" for novel research. This guide seeks to fill this void by providing a technical foundation and outlining a strategic path for its scientific exploration.
Caption: Hypothetical metabolic pathways for 2-Hydroxy-3-methoxybutanoic acid.
Analytical Methodologies for Quantification
Robust and validated analytical methods are crucial for studying a novel molecule. For a small, polar, and non-chromophoric compound like 2-Hydroxy-3-methoxybutanoic acid, mass spectrometry coupled with chromatography is the gold standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution but requires the analyte to be volatile and thermally stable. For this molecule, derivatization is mandatory.
Causality of Experimental Choices:
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Derivatization: The hydroxyl and carboxylic acid groups make the molecule non-volatile. Silylation (e.g., using BSTFA with 1% TMCS) is a common and effective strategy. This process replaces the active protons on the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, dramatically increasing volatility and thermal stability, making the molecule suitable for GC analysis.
Step-by-Step Protocol (Proposed):
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Sample Preparation: For biological samples (e.g., urine, plasma), perform a protein precipitation step using a cold organic solvent like acetonitrile. [1]Centrifuge and collect the supernatant.
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Drying: Evaporate the supernatant to complete dryness under a stream of nitrogen. This is critical as water interferes with the silylation reaction.
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Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst). Vortex and heat at 70°C for 60 minutes.
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GC-MS Analysis: Inject 1 µL of the derivatized sample onto a GC-MS system, typically using a non-polar column (e.g., DB-5ms).
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Detection: Operate the mass spectrometer in full scan mode to identify the characteristic fragmentation pattern of the di-TMS derivative and in selected ion monitoring (SIM) mode for quantitative analysis.
Caption: Standard workflow for the GC-MS analysis of hydroxy acids.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and selective and does not require derivatization, making it ideal for high-throughput analysis.
Causality of Experimental Choices:
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Chromatography: Due to its polarity, reversed-phase chromatography may provide insufficient retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating small polar metabolites.
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Detection (MRM): Multiple Reaction Monitoring (MRM) is used for its exceptional selectivity and sensitivity. [1]In this mode, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product transition is unique to the analyte, filtering out chemical noise from the complex biological matrix.
Step-by-Step Protocol (Proposed):
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Sample Preparation: Perform protein precipitation as described for GC-MS. [1]Collect the supernatant.
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Dilution: Dilute the supernatant with a solvent compatible with the initial mobile phase (e.g., 90% acetonitrile for HILIC).
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LC Separation: Inject the sample onto a HILIC column (e.g., an amide or silica-based column). Use a gradient elution from high organic (e.g., acetonitrile with 0.1% formic acid) to high aqueous (e.g., water with 0.1% formic acid).
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MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
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MRM Transition: Develop an MRM method. The precursor ion would be [M-H]⁻ at m/z 133.05. Product ions would need to be determined by infusing a standard, but likely candidates would result from the loss of H₂O, CO₂, or CH₃OH. For quantification, an isotopically labeled internal standard is highly recommended.
Caption: Standard workflow for LC-MS/MS analysis of polar metabolites.
Method Validation Parameters
Any quantitative method must be validated to ensure its reliability. The following parameters are standard in bioanalytical method validation.
| Validation Parameter | Typical Acceptance Criteria | Representative Data (Similar Analytes) |
| Linearity (r²) | ≥ 0.99 | ≥ 0.999 [1] |
| Accuracy (% Recovery) | 85% - 115% | 91.2% - 98.1% [1] |
| Precision (% RSD) | ≤ 15% | < 7.8% [1] |
| Limit of Detection (LOD) | 3x Signal-to-Noise Ratio | 2.5 - 2.8 µmol/L [1] |
| Limit of Quantification (LOQ) | 10x Signal-to-Noise Ratio | 10 ng/mL [1] |
Potential Applications in Research and Drug Development
While currently speculative, the structure of 2-Hydroxy-3-methoxybutanoic acid suggests several promising avenues for future application.
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Chiral Building Block: The presence of two chiral centers makes it a valuable synthon for asymmetric synthesis. Drug development professionals could utilize its stereoisomers to build complex molecular scaffolds with precise three-dimensional orientations, which is critical for specific receptor binding and pharmacological activity. [2]Its use as an intermediate could enhance the efficacy and specificity of novel pharmaceuticals, particularly in areas like neurological disorders where stereochemistry is paramount. [2]* Metabolic Biomarker: Given the established link between other 2-hydroxy acids and metabolic diseases like insulin resistance and inborn errors of metabolism, this compound is a candidate biomarker. [3][4]Future clinical metabolomics studies could investigate its concentration in patient cohorts to determine if it correlates with disease states, potentially leading to new diagnostic or prognostic tools.
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Scaffold for Bioactive Molecules: The functional groups of the molecule could be chemically modified to create libraries of novel compounds for screening. For instance, the carboxylic acid could be converted to various amides or esters to modulate properties like cell permeability and target engagement, a common strategy in medicinal chemistry.
Safety and Handling
No specific toxicological data for 2-Hydroxy-3-methoxybutanoic acid is available. [5]Therefore, it must be handled with the standard precautions for a laboratory chemical of unknown toxicity.
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General Handling: Use only in a chemical fume hood. Avoid breathing vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. [6]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles. [6]* Incompatible Materials: While specific data is absent, similar hydroxy esters and acids are incompatible with strong oxidizing agents and strong bases. [7]* Stability: Assumed to be stable under normal laboratory conditions. [5]
Conclusion
2-Hydroxy-3-methoxybutanoic acid (CAS 5405-44-7) stands as a molecule of significant untapped potential. Its fundamental chemical properties are known, but its synthetic pathways, biological functions, and practical applications are yet to be discovered. This guide provides a foundational framework by consolidating existing data, proposing robust analytical methodologies based on established principles, and inferring potential biological roles from well-understood structural analogs. For researchers, it highlights clear research gaps in synthesis and metabolomics. For drug development professionals, it presents a novel chiral scaffold for future discovery programs. The path forward requires a concerted effort in synthesis, metabolomic analysis, and biological screening to unlock the scientific value of this intriguing molecule.
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